Einecs 260-535-2

Description

Historical Trajectories and Genesis of Polyether Chemistry

The development of polyether chemistry has its roots in the early 20th century, with significant advancements occurring mid-century. The pioneering work on polyurethanes in the 1930s and 1940s by Otto Bayer and his team at IG Farben in Germany laid the groundwork for the extensive use of polyether polyols. wikipedia.org Initially, polyesters were the primary polyols used in polyurethane production. However, the introduction of polyether polyols in the 1950s by companies like DuPont and Dow Chemical marked a significant turning point. wikipedia.orgacs.org Polyether polyols offered several advantages over their polyester (B1180765) counterparts, including lower cost, easier handling, and greater resistance to water. wikipedia.org This led to their widespread adoption in the production of a vast array of materials, from flexible foams to elastomers. wikipedia.orgacs.org A notable example of a high-performance polyether is Polyether Ether Ketone (PEEK), which was developed in the late 1970s and commercialized in the 1980s for its exceptional thermal and chemical resistance. prototek.com The synthesis of polyether polyols typically involves the polymerization of epoxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide. acs.org The versatility and favorable properties of polyethers have cemented their importance in polymer chemistry and materials science.

The Distinctive Role of Orthoborate Functionalities in Polyether Structures

The incorporation of orthoborate esters into polyether structures introduces unique chemical functionalities. Orthoborate esters, with the general formula B(OR)₃, are formed from the reaction of boric acid with alcohols. wikipedia.org This esterification process can be facilitated by a dehydrating agent. wikipedia.org The boron atom in orthoborate esters possesses Lewis acidic characteristics, which can influence the chemical behavior of the molecule. wikipedia.org This Lewis acidity allows borate (B1201080) esters to act as catalysts in various chemical reactions, including epoxide polymerizations. wikipedia.org

Evolution of Academic Inquiry into Complex Borate Esters and Polyether Derivatives

Academic research into complex borate esters and their derivatives has expanded significantly over the years, driven by their diverse applications. Initially, the focus was on simple borate esters and their fundamental properties. wikipedia.org However, research has increasingly shifted towards more complex structures, including those incorporating polyether functionalities. These complex borate esters are being investigated for a wide range of applications, from their use as catalysts in organic synthesis to their role in the development of advanced materials. lookchem.comnih.gov

Studies have explored the synthesis of various complex borate esters and the characterization of their structures and properties. olemiss.edubeilstein-journals.orgrsc.org For instance, research has demonstrated the catalytic activity of borate esters in amidation reactions, offering a more efficient and safer alternative to traditional methods. nih.gov In materials science, the dynamic nature of borate ester bonds is being harnessed to create self-healing polymers and hydrogels. rsc.orgnih.gov The ability of these bonds to break and reform allows the material to repair itself after damage. Furthermore, polymeric borate esters are being investigated as additives for electrolytes in lithium-ion batteries, aiming to improve battery performance and stability. acs.orgrsc.org

Interdisciplinary Significance of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate in Modern Chemical Science

The interdisciplinary significance of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate stems from the combined properties of its polyether and orthoborate components. The polyether chains contribute to its solubility in organic solvents and influence its physical state, while the orthoborate core provides a reactive center. lookchem.comenamine.net This combination of features makes it a subject of interest in several scientific domains.

In organic synthesis , it serves as a versatile catalyst and coupling agent for reactions such as esterifications and amidations. lookchem.com Its high reactivity and selectivity are valuable in the synthesis of a diverse range of organic compounds. lookchem.com

In materials science , it finds applications in the stabilization and cross-linking of polymers and adhesives. lookchem.com The ability of the borate ester to form networks can be used to modify the mechanical and thermal properties of materials. The development of advanced materials with tailored properties is a key area of research.

In electrochemistry , related polyether-borate systems are being explored for their potential use in solid-state batteries. rsc.orgresearchgate.net The polyether component can facilitate ion transport, while the borate group can enhance the electrochemical stability of the electrolyte.

The broader field of borate esters also has applications in biomaterials and lubrication technology . nlgi.orgroyalsocietypublishing.org For example, borate esters are known to enhance the dropping point of lubricating greases. nlgi.org While direct applications of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate in these specific areas are not extensively documented, the fundamental chemistry is relevant.

Scope and Orientations of the Research Discourse

The research discourse surrounding Tris(2,5,8,11-tetraoxatridecyl) Orthoborate and related compounds is multifaceted, with several key orientations. A primary focus is on the synthesis and characterization of these complex molecules. olemiss.edubeilstein-journals.orgrsc.org Researchers are continually developing new synthetic routes and employing advanced analytical techniques to understand the structure-property relationships of these compounds.

Another significant area of research is the exploration of their catalytic activity . lookchem.comnih.gov This includes investigating their efficiency in promoting various organic transformations and understanding the underlying reaction mechanisms. The goal is to develop more sustainable and efficient chemical processes.

The development of advanced materials is also a major driver of research. rsc.orgnih.govrsc.org This includes the design of self-healing polymers, high-performance adhesives, and novel electrolyte materials for energy storage applications. The ability to tune the properties of these materials by modifying the chemical structure of the borate ester and the polyether chains is a key aspect of this research.

Future research is likely to focus on further elucidating the mechanisms of action of these compounds in various applications, as well as exploring new and innovative uses in areas such as nanotechnology and biomedical engineering. The continued development of automated and high-throughput experimental methods will likely accelerate the pace of discovery in this field. acs.org

Chemical and Physical Properties of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate

| Property | Value |

| Molecular Formula | C27H57BO15 |

| Molecular Weight | 632.54 g/mol |

| CAS Number | 57057-98-4 |

| EINECS Number | 260-535-2 |

| Boiling Point | 591.1°C at 760 mmHg |

| Density | 1.069 g/cm³ |

| Refractive Index | 1.442 |

| Flash Point | 311.3°C |

| Vapor Pressure | 2.53E-13 mmHg at 25°C |

Data sourced from lookchem.com

Properties

CAS No. |

57057-98-4 |

|---|---|

Molecular Formula |

C27H57BO15 |

Molecular Weight |

632.5 g/mol |

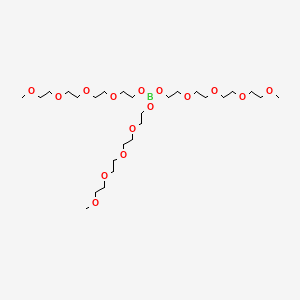

IUPAC Name |

tris[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl] borate |

InChI |

InChI=1S/C27H57BO15/c1-29-4-7-32-10-13-35-16-19-38-22-25-41-28(42-26-23-39-20-17-36-14-11-33-8-5-30-2)43-27-24-40-21-18-37-15-12-34-9-6-31-3/h4-27H2,1-3H3 |

InChI Key |

UIEDYIVSCRTJDQ-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCOCCOCCOCCOC)(OCCOCCOCCOCCOC)OCCOCCOCCOCCOC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Tris 2,5,8,11 Tetraoxatridecyl Orthoborate

Foundational Principles of Polyether Synthesis: Oligomeric and Polymeric Architectures

The synthesis of the polyether chains that constitute a significant portion of the Tris(2,5,8,11-tetraoxatridecyl) Orthoborate molecule relies on fundamental principles of polymer chemistry. These methods are broadly categorized into etherification reactions and ring-opening polymerization strategies.

Etherification Reactions: Conventional and Catalytic Approaches

Etherification, the formation of an ether linkage (R-O-R'), is a cornerstone of organic synthesis. Conventional methods, such as the Williamson ether synthesis, have long been employed. However, modern approaches often utilize catalytic systems to enhance efficiency and selectivity.

A notable advancement is the reductive etherification reaction (RER), which provides a convenient route to both symmetrical and unsymmetrical ethers. acs.org This reaction typically involves the coupling of aldehydes or ketones with alcohols in the presence of an organosilane reducing agent and an acid catalyst. acs.orgresearchgate.net For instance, a chlorodimethylsilane (B94632) (CDMS)-mediated reductive etherification has been demonstrated as a versatile strategy for polyether synthesis. acs.orgfigshare.com This method has been successful in reacting various diols with terephthalaldehyde (B141574) to generate a library of polyethers. acs.org

Silicon-assisted etherification reactions have also emerged as a powerful alternative to the classical Williamson synthesis, particularly for producing high-molecular-weight polyethers. capes.gov.brkpi.ua These reactions can proceed via the activation of an O-Si bond, for example, through the addition of a carbonate to form a pentacoordinate silicon species. kpi.ua

Ring-Opening Polymerization Strategies for Cyclic Ethers

Ring-opening polymerization (ROP) of cyclic ethers is a primary method for synthesizing polyethers. researchgate.net This process can be initiated by cationic, anionic, or coordination catalysts.

Cationic Ring-Opening Polymerization (CROP) of cyclic ethers like epoxides is typically rapid and proceeds through an active chain-end mechanism when initiated by a Lewis or Brønsted acid. rsc.org However, controlling the molecular characteristics of the resulting polyethers can be challenging due to the exothermic nature of the reaction. rsc.org Modeling studies of living cationic ROP have provided insights into the influence of initiators, impurities, and reaction conditions on polymerization kinetics and the final polymer properties. ijcce.ac.ir

Anionic Ring-Opening Polymerization (AROP) is particularly suitable for the polymerization of strained three-membered rings like epoxides. csic.es This method offers excellent control over the polymer's structure, including regio-order and tacticity, especially when using optically pure monomers. csic.es The polymerization is typically initiated by a nucleophilic attack on the heterocyclic monomer, leading to the formation of an alkoxide chain end that propagates the reaction. csic.es

Targeted Synthesis of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate

The synthesis of the target molecule, Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, involves the formation of a central borate (B1201080) ester from three polyether alcohol chains.

Esterification Pathways for Borate Linkage Formation

The formation of the borate ester linkage is a crucial step. Borate esters are typically prepared through the condensation reaction of boric acid with alcohols. wikipedia.org This reaction is an equilibrium process, and a dehydrating agent is often used to drive the reaction to completion. wikipedia.org

A common method for preparing alkyl borate esters is the transesterification of a lower borate ester, such as methyl borate, with a higher alcohol. lookchem.com The volatility of the methanol-methyl borate azeotrope facilitates its removal, shifting the equilibrium towards the desired product. lookchem.com Another approach involves the reaction of an alcohol with sodium borohydride (B1222165) in the presence of an acid, which generates the borate ester and hydrogen gas. lookchem.com

More recently, the use of tributyl borate for the esterification of carboxylic acids under solvent- and catalyst-free conditions has been reported, with boric acid as a recyclable byproduct. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate. Key parameters to consider include temperature, solvent, and the stoichiometry of the reactants.

For instance, in the synthesis of related borate esters, the reaction of 2,3-dimethoxy-5-methyl-1,4-benzohydroquinone with boric acid was carried out in benzene, with the azeotropic removal of water to drive the reaction forward. google.com The subsequent reaction with an alcohol was performed in toluene (B28343) at a controlled temperature. google.com The choice of solvent is important; inert organic solvents like benzene, toluene, xylene, n-hexane, cyclohexane, ethyl ether, and tetrahydrofuran (B95107) are often advantageous for smooth reaction progression and easier post-reaction workup. google.com

Catalytic Systems Employed in Specific Borate Ester Syntheses

While some borate ester syntheses can proceed without a catalyst, various catalytic systems are employed to enhance reaction rates and yields, particularly in more complex syntheses. Boron-based catalysts, including aryl boronic acids, borate esters, and boric acid itself, are widely studied for esterification and amidation reactions. rsc.orgacs.org

In the context of preparing similar complex molecules, palladium-catalyzed borylation reactions are highly efficient for creating carbon-boron bonds, which are precursors to boronate esters. organic-chemistry.org Rhodium-catalyzed borylation also provides a route to aryl boronate esters under mild conditions with broad functional group tolerance. organic-chemistry.org Furthermore, metal-free, visible-light-induced photocatalytic borylation methods have been developed. organic-chemistry.org While these examples pertain to the formation of C-B bonds, the principles of catalysis are transferable to the B-O bond formation in borate esters. For instance, in the synthesis of coenzyme Q analogues, acidic reagents like zinc chloride or a boron trifluoride-ether complex have been used as condensation catalysts, although they present challenges due to their corrosive nature. google.com

Sophisticated Analytical Characterization and Methodologies for Tris 2,5,8,11 Tetraoxatridecyl Orthoborate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate and assessing its purity. These techniques provide detailed information about the compound's atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of its complex structure.

¹H NMR Spectroscopy is used to identify the types and connectivity of protons within the molecule. The spectrum of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate is expected to be dominated by the signals from the numerous methylene (B1212753) (-CH₂-) protons of the three tetraethylene glycol chains. These would likely appear as a complex multiplet in the range of 3.5-4.5 ppm. rsc.orgnist.gov The terminal methoxy (B1213986) (-OCH₃) group protons would present a distinct singlet at approximately 3.3 ppm. nist.gov The protons of the methylene group directly attached to the borate (B1201080) ester oxygen (B-O-CH₂-) would be shifted slightly downfield compared to the other ether protons.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. The spectrum would show characteristic peaks for the terminal methoxy carbon, the various methylene carbons of the polyethylene (B3416737) glycol chains (typically in the 60-72 ppm region), and the methylene carbon bonded to the borate ester oxygen. nist.govbaua.de The presence of multiple ether linkages results in a series of closely spaced peaks, reflecting the subtle differences in the chemical environment of each carbon atom along the chain.

¹¹B NMR Spectroscopy is particularly informative for boron-containing compounds. The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For an orthoborate ester like Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, a single, relatively sharp signal is expected in the region of +18 to +20 ppm, which is characteristic of a trigonal planar (three-coordinate) boron center. europa.euepo.org This analysis is crucial for confirming the formation of the borate ester linkage.

Hypothetical ¹H NMR Data for Tris(2,5,8,11-tetraoxatridecyl) Orthoborate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.3 | s | 9H | -OCH₃ |

| ~3.5-3.7 | m | 36H | -O-CH₂-CH₂-O- |

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, with a molecular formula of C₂₇H₅₇BO₁₅ and a molecular weight of approximately 632.54 g/mol , techniques like electrospray ionization (ESI) would be suitable. lookchem.comchemspider.com The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Fragmentation analysis (MS/MS) would reveal characteristic losses of the poly(ethylene glycol) side chains, providing further confirmation of the structure. The fragmentation pattern would likely involve the cleavage of the C-O and B-O bonds, leading to a series of fragment ions separated by masses corresponding to the ethylene (B1197577) glycol units (44 Da).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate would show strong absorption bands characteristic of its structure. A very strong band due to the asymmetric stretching of the B-O bonds is expected in the 1300-1450 cm⁻¹ region. europa.eu The C-O stretching vibrations of the numerous ether linkages would result in a strong, broad absorption in the 1050-1150 cm⁻¹ range. The C-H stretching vibrations of the alkyl chains would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy , being complementary to IR, would also be useful. While the B-O stretching vibrations are also Raman active, the spectrum would likely be dominated by the C-H and C-C vibrations of the polyethylene glycol chains.

Expected IR Absorption Bands for Tris(2,5,8,11-tetraoxatridecyl) Orthoborate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2850-3000 | Medium-Strong | C-H stretching |

| 1300-1450 | Very Strong | B-O asymmetric stretching |

Advanced Chromatographic Separations and Detection Modalities

Chromatographic techniques are essential for the separation of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate from any impurities, byproducts, or related substances, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like Tris(2,5,8,11-tetraoxatridecyl) Orthoborate. Given the compound's nature as a non-ionic surfactant, reversed-phase HPLC would be a suitable method for purity assessment and quantification. A C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from more or less polar impurities. Detection could be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), as the compound lacks a strong UV chromophore.

Gas Chromatography (GC) for Volatile Byproducts and Related Species

While Tris(2,5,8,11-tetraoxatridecyl) Orthoborate itself is not sufficiently volatile for direct GC analysis, this technique is crucial for the detection and quantification of potential volatile byproducts or residual starting materials from its synthesis. lookchem.com For instance, the analysis of residual triethylene glycol monomethyl ether could be performed using a polar capillary column. Derivatization might be necessary to increase the volatility of certain related species. GC coupled with mass spectrometry (GC-MS) would allow for the definitive identification of any volatile impurities.

Hyphenated Techniques: GC-MS and LC-MS/MS in Complex Matrix Analysis

The structural complexity and physicochemical properties of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, a high-molecular-weight borate ester, necessitate the use of advanced hyphenated analytical techniques for its identification and quantification, particularly within complex sample matrices such as industrial lubricants or polymer formulations. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is dictated by the compound's inherent volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Direct analysis of the intact Tris(2,5,8,11-tetraoxatridecyl) Orthoborate molecule via conventional GC-MS is generally not feasible. Its high molecular weight (approx. 584.6 g/mol ) and the presence of multiple polar ether linkages result in extremely low volatility and a high boiling point, preventing its elution from a standard GC column under typical operating conditions. Thermal decomposition within the injector port is highly probable before volatilization can occur.

However, GC-MS finds application in related analyses:

Pyrolysis-GC-MS (Py-GC-MS): This is a powerful technique for characterizing the compound. By subjecting the sample to controlled thermal degradation (pyrolysis) in an inert atmosphere, the molecule is cleaved into smaller, more volatile, and structurally characteristic fragments. These fragments are then separated by GC and identified by MS. Expected pyrolysis products would include fragments of the polyether chains, such as diether and triether glycols, providing definitive evidence of the ligand structure.

Impurity Analysis: GC-MS is highly effective for identifying and quantifying more volatile impurities or degradation products that may be present alongside the main compound, such as the precursor alcohol, tetraethylene glycol monomethyl ether.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the premier technique for the direct analysis of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard separation method. A C18 or C8 stationary phase is typically used with a gradient elution mobile phase, commonly consisting of acetonitrile or methanol and water. The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) is often necessary to improve peak shape and promote efficient ionization.

Mass Spectrometry (MS): Due to the compound's polarity, electrospray ionization (ESI) is the most effective ionization source. The polyether chains are excellent chelating agents for alkali metal cations. Consequently, in the positive ion mode, the molecule readily forms adducts, with the sodium adduct ([M+Na]⁺) often being the most abundant and stable ion observed in the mass spectrum, alongside the protonated molecule ([M+H]⁺) and ammonium adduct ([M+NH₄]⁺).

Tandem MS (MS/MS): For unambiguous identification and sensitive quantification in complex matrices, tandem mass spectrometry is employed. The characteristic precursor ion (e.g., the [M+Na]⁺ adduct) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions correspond to predictable cleavages along the polyether chains, providing a fragmentation pattern that serves as a structural fingerprint of the molecule. This high degree of specificity allows for quantification at very low levels, even in the presence of interfering matrix components.

| Technique | Applicability for Intact Compound | Primary Application | Typical Ionization Method | Key Research Finding |

|---|---|---|---|---|

| GC-MS | Not Suitable (Non-volatile) | Analysis of thermal degradation products (via Py-GC-MS) or volatile impurities. | Electron Ionization (EI) | Provides structural information via characteristic fragmentation of pyrolyzed polyether chains. |

| LC-MS/MS | Highly Suitable | Direct identification and quantification of the intact molecule in complex matrices. | Electrospray Ionization (ESI) | Confirms molecular weight and structure through stable adduct formation (e.g., [M+Na]⁺) and specific MS/MS fragmentation patterns. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a pure chemical sample. For Tris(2,5,8,11-tetraoxatridecyl) Orthoborate (Molecular Formula: C₂₇H₅₇BO₁₂), this technique provides critical validation of its stoichiometry and purity by comparing experimentally determined values with theoretically calculated percentages.

The theoretical composition is calculated based on the molecular formula and atomic weights of the constituent elements (C, H, B, O). Any significant deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Methodology:

Carbon (C) and Hydrogen (H): Determined simultaneously using high-temperature combustion analysis. The sample is burned in an excess of pure oxygen, and the resulting carbon dioxide (CO₂) and water (H₂O) are quantitatively measured.

Boron (B): Typically determined using an atomic spectroscopy technique after sample digestion in strong acid. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a common and highly sensitive method for boron quantification.

Oxygen (O): Often determined by difference (100% minus the sum of all other elemental percentages). Alternatively, it can be measured directly using pyrolysis techniques where the sample is decomposed in an inert atmosphere, and the resulting oxygen-containing gases (primarily CO) are quantified.

The table below presents the theoretical elemental composition of pure Tris(2,5,8,11-tetraoxatridecyl) Orthoborate against a set of typical experimental results, which are expected to fall within an accepted tolerance (e.g., ±0.4%) of the theoretical value for a high-purity sample.

| Element | Atomic Symbol | Theoretical Composition (%) | Typical Experimental Result (%) |

|---|---|---|---|

| Carbon | C | 55.47 | 55.31 |

| Hydrogen | H | 9.83 | 9.95 |

| Boron | B | 1.85 | 1.81 |

| Oxygen | O | 32.84 | 32.93 |

Emerging Analytical Platforms and Miniaturized Sensor Systems for Polyether Compounds

The unique structure of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, featuring three flexible polyether arms, makes it an excellent candidate for use as a molecular recognition element in advanced chemical sensors. The oxygen atoms within the polyether chains can form stable coordination complexes with specific metal cations, a property famously exploited by crown ethers. This ionophoric behavior can be harnessed to develop highly selective and sensitive analytical devices.

Emerging research focuses on immobilizing compounds like this borate ester onto transducer surfaces to create miniaturized sensor systems for real-time monitoring.

Ion-Selective Electrodes (ISEs): The borate ester can be incorporated as the active ionophore into a polymer membrane (e.g., polyvinyl chloride). When this membrane is in contact with a sample solution, the polyether arms selectively bind to target cations (e.g., Na⁺, K⁺, Li⁺). This selective binding event generates a potential difference across the membrane interface, which is measured against a reference electrode. The magnitude of this potential is logarithmically proportional to the activity of the target ion in the sample, allowing for direct concentration measurement.

Optical Sensors (Optodes): In this platform, the borate ester is co-immobilized in a thin film with a pH- or ion-sensitive indicator dye (a chromoionophore). The sensor operates on an ion-exchange mechanism. When the borate ionophore binds a target cation from the sample, charge neutrality within the film is maintained by the release of another ion, typically a proton (H⁺) from the dye. This change in the dye's protonation state results in a measurable change in color or fluorescence, which is correlated to the analyte concentration.

Quartz Crystal Microbalance (QCM) Sensors: A QCM sensor consists of a piezoelectric quartz crystal that oscillates at a stable resonance frequency. The crystal surface is coated with a layer containing Tris(2,5,8,11-tetraoxatridecyl) Orthoborate. When the sensor is exposed to a sample, the selective binding of target cations to the borate ester on the surface increases the total mass on the crystal. This mass loading causes a decrease in the crystal's resonance frequency. The frequency shift is highly sensitive and can be precisely measured to quantify the amount of bound analyte.

These platforms offer significant advantages, including the potential for miniaturization into "lab-on-a-chip" devices, enabling rapid, low-cost, and on-site analysis without the need for bulky laboratory instrumentation.

| Sensor Platform | Principle of Operation | Potential Target Analytes | Key Advantages |

|---|---|---|---|

| Ion-Selective Electrode (ISE) | Potentiometric measurement based on selective ion binding in a membrane. | Alkali metal cations (Li⁺, Na⁺, K⁺) | Direct concentration measurement, robustness, well-established technology. |

| Optical Sensor (Optode) | Colorimetric or fluorometric change resulting from a cation-exchange event. | Alkali and alkaline earth metal cations | Optical signal (no reference electrode needed), high sensitivity, suitability for imaging. |

| Quartz Crystal Microbalance (QCM) | Mass-sensing based on frequency shift upon analyte binding to a coated crystal. | Metal cations, small molecules | Real-time monitoring, label-free detection, extreme mass sensitivity. |

Table of Mentioned Compounds

| Chemical Name | Role in Article |

| Tris(2,5,8,11-tetraoxatridecyl) Orthoborate | Primary subject of the article |

| Tetraethylene glycol monomethyl ether | Potential precursor/impurity of the subject |

| Acetonitrile | LC mobile phase component |

| Methanol | LC mobile phase component |

| Formic Acid | LC mobile phase additive |

| Ammonium Acetate | LC mobile phase additive |

| Carbon Dioxide | Product of combustion analysis |

| Water | Product of combustion analysis |

| Polyvinyl Chloride (PVC) | Polymer membrane material for sensors |

Environmental Behavior, Fate, and Transformation Pathways of Tris 2,5,8,11 Tetraoxatridecyl Orthoborate

Environmental Distribution and Compartmentalization Dynamics

Partitioning Behavior in Aquatic and Terrestrial Matrices

There is no available data on the partitioning behavior of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate in aquatic and terrestrial environments. To assess partitioning, key parameters such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) would be required. Without these values, it is not possible to predict how the substance would distribute between water, soil, and sediment.

Atmospheric Transport and Deposition Mechanisms

Information regarding the atmospheric transport and deposition of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate is not available. An evaluation of its potential for long-range transport would necessitate data on its vapor pressure and atmospheric persistence, which are currently unknown.

Abiotic Degradation Mechanisms and Kinetics

Hydrolytic Stability and Pathways of Borate (B1201080) Ester Cleavage

As a general class of compounds, borate esters are known to be susceptible to hydrolysis, which involves the cleavage of the borate ester bond to form boric acid and the corresponding alcohol. The rate of this reaction is influenced by factors such as pH, temperature, and the steric hindrance around the boron atom. However, no specific hydrolysis rate constants or detailed pathway information for Tris(2,5,8,11-tetraoxatridecyl) Orthoborate could be located.

Photolytic Degradation under Simulated Environmental Conditions

There are no studies available that investigate the photolytic degradation of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate. To determine its potential for photodegradation, information on its absorption spectrum and quantum yield would be necessary.

Thermal Transformation Processes

While the thermal decomposition of boric acid and some inorganic borates has been studied, specific data on the thermal transformation of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate is absent from the scientific literature.

Due to the lack of specific experimental data for Tris(2,5,8,11-tetraoxatridecyl) Orthoborate (Einecs 260-535-2), a detailed and scientifically robust article on its environmental behavior, fate, and transformation pathways cannot be generated at this time. The information available for the broader class of borate esters is too general to be applied with confidence to this specific and complex molecule without dedicated research.

Biotic Degradation and Microbial Metabolism Studies

The biodegradation of Tris(2,5,8,11-tetraoxatridecyl) orthoborate is anticipated to be a multi-step process, beginning with the cleavage of the orthoborate ester linkage, followed by the breakdown of the resulting polyether glycols.

The initial and most critical step in the degradation of this compound is likely the hydrolysis of the central orthoborate ester. Borate esters are known to be susceptible to hydrolysis, a reaction that breaks the boron-oxygen bond and releases the constituent alcohol and boric acid. researchgate.netacs.org This process can occur abiotically but can also be facilitated by microbial enzymes.

Once the polyether chains—(2,5,8,11-tetraoxatridecyl) glycols—are liberated, their biodegradation can proceed through pathways established for similar polyethers like polyethylene (B3416737) glycol (PEG).

Aerobic Degradation: In the presence of oxygen, microorganisms are known to metabolize polyethers. nih.gov The process typically begins with the oxidation of the terminal alcohol groups to aldehydes and then to carboxylic acids. nih.gov Subsequently, ether-bond cleavage occurs, shortening the polymer chain one monomer unit at a time. nih.gov This pathway suggests a stepwise degradation of the long polyether chains of Tris(2,5,8,11-tetraoxatridecyl) orthoborate.

Anaerobic Degradation: In environments devoid of oxygen, such as saturated soils or sediments, a different microbial pathway is expected. For compounds like PEG, anaerobic degradation can occur via an intramolecular rearrangement catalyzed by enzymes like diol dehydratase, without the initial oxidation step seen in aerobic pathways. nih.gov It is plausible that the polyether portions of the molecule would undergo a similar anaerobic breakdown.

| Condition | Initial Step | Primary Degradation Mechanism | Potential End Products |

| Aerobic | Hydrolysis of Orthoborate Ester | Oxidation of terminal alcohols, followed by ether cleavage. nih.gov | Boric acid, CO2, Water, Biomass |

| Anaerobic | Hydrolysis of Orthoborate Ester | Intramolecular rearrangement and cleavage of ether bonds. nih.gov | Boric acid, Methane, CO2, Biomass |

This table presents hypothetical degradation pathways based on the behavior of analogous compounds.

Following the initial hydrolysis, the primary degradation intermediate would be the polyether 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethanol and boric acid . The subsequent microbial metabolism of the polyether chain would likely produce a series of carboxylated intermediates as the terminal alcohol groups are oxidized.

Further enzymatic cleavage of the ether linkages would result in smaller molecules. Based on established polyether degradation, potential metabolites could include compounds like diglycolic acid and glycolic acid, which are then funneled into central metabolic pathways. nih.gov

| Proposed Intermediate | Chemical Formula | Description |

| Boric Acid | B(OH)₃ | Product of orthoborate ester hydrolysis. wikipedia.org |

| 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethanol | C₉H₂₀O₅ | The liberated polyether side chain. |

| Carboxylated Polyether Chains | HOOC-(CH₂-CH₂-O)n-R | Intermediates from the oxidation of terminal alcohol groups. nih.gov |

| Diglycolic Acid | C₄H₆O₅ | A potential smaller metabolite from ether bond cleavage. nih.gov |

This table contains hypothetical degradation intermediates based on known pathways for related chemical structures.

The complete mineralization of a complex molecule like Tris(2,5,8,11-tetraoxatridecyl) orthoborate is unlikely to be carried out by a single microbial species. Instead, it would almost certainly require the synergistic action of a microbial consortium. researchgate.netnih.gov Different microbial populations possess specialized enzymatic capabilities, and through cooperative metabolism, they can achieve a more efficient and complete breakdown of complex substrates. researchgate.netmdpi.com

For instance, one group of bacteria might be responsible for the initial hydrolysis and the primary degradation of the polyether chains, producing smaller organic acids. nih.gov A second group of microorganisms could then utilize these acidic intermediates as their own carbon source, completing the degradation process. nih.gov Such consortia have demonstrated enhanced degradation capabilities for other complex organic pollutants, including plastics and polyurethanes. researchgate.netnih.gov The efficiency of these consortia often relies on the complementary enzyme production by the different member species. researchgate.net

Sorption, Desorption, and Mobility Investigations in Geologic and Soil Substrates

The mobility of Tris(2,5,8,11-tetraoxatridecyl) orthoborate and its degradation products in the subsurface is governed by sorption and desorption processes, which are influenced by the properties of both the chemical and the soil.

The intact molecule, being a large organic ester, is expected to have some affinity for soil organic matter. However, its fate is closely tied to its degradation products: boric acid and the polyether chains.

Boric Acid Mobility: Boron, in the form of boric acid, is known to adsorb to soil components, particularly clay minerals, iron and aluminum oxides, and organic matter. thepharmajournal.comusda.gov The degree of sorption is highly dependent on soil pH, with maximum adsorption typically occurring in alkaline conditions. thepharmajournal.com Desorption can also occur, meaning that boron is not permanently fixed and can be released back into the soil solution. thepharmajournal.comusda.gov

Polyether Mobility: The liberated polyether chains, being water-soluble, are expected to be relatively mobile in soil. Their interaction with soil particles will be influenced by factors such as soil organic carbon content and clay content.

| Soil Parameter | Influence on Sorption and Mobility |

| Soil Organic Matter | Likely increases sorption of the parent compound and boron. usda.govresearchgate.net |

| Clay Content | Increases potential sorption sites for boron. thepharmajournal.com |

| Soil pH | A key controller of boron adsorption, with higher pH generally leading to increased sorption. thepharmajournal.com |

| Iron and Aluminum Oxides | Provide surfaces for boron adsorption. researchgate.net |

This table outlines the expected influence of soil properties on the mobility of the compound and its degradation products, based on general soil science principles.

Theoretical and Computational Chemistry Approaches to Tris 2,5,8,11 Tetraoxatridecyl Orthoborate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic characteristics of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate. bohrium.com These methods allow for the precise calculation of the molecule's geometry, energy, and electronic distribution, which are fundamental to understanding its reactivity and spectroscopic behavior.

The flexible polyether chains of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate can adopt a multitude of conformations. Computational methods are employed to explore the potential energy surface of the molecule to identify stable conformers. The long polyether chains, analogous to poly(ethylene oxide) (PEO), exhibit complex conformational landscapes influenced by a delicate balance of steric and electrostatic interactions. researchgate.netnih.gov

| Conformation | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

| anti | 180° | 0.0 |

| gauche | ±60° | 0.5 - 1.0 |

This table presents representative data for polyether chains, illustrating the typical energy differences between anti and gauche conformations.

The electronic structure of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate governs its reactivity. DFT calculations can provide a detailed picture of the electron distribution within the molecule. Reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), are derived from the calculated electronic structure to predict the most likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netfaccts.de

The Fukui function , f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. faccts.de It helps in identifying the most reactive sites. For instance, a high value of f-(r) indicates a site susceptible to electrophilic attack, while a high value of f+(r) points to a site prone to nucleophilic attack. acs.orgpsu.edu In Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, the oxygen atoms of the ether linkages are expected to be primary sites for electrophilic attack due to their lone pairs of electrons.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. For Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, the MEP would likely show negative potential around the oxygen atoms and a less negative or slightly positive potential around the boron atom, influencing its interaction with other chemical species. researchgate.netill.eu

A hypothetical table of calculated Fukui indices for key atoms in a representative polyether borate (B1201080) ester is shown below.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Boron (B) | 0.35 | 0.10 |

| Ether Oxygen (O) | 0.15 | 0.45 |

| Carbon (C) | 0.05 | 0.08 |

This table contains illustrative Fukui function values for a model polyether borate ester, demonstrating how these indices can pinpoint reactive centers.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. mdpi.comrsc.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts for ¹³C, ¹H, and ¹¹B nuclei. mdpi.comresearchgate.net For Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, theoretical calculations can help in assigning the complex NMR spectra arising from the numerous chemically similar but structurally distinct atoms in the polyether chains.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. utdallas.edupurdue.edu DFT calculations can predict these frequencies with good accuracy. mdpi.com For Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, characteristic B-O stretching frequencies, as well as C-O and C-H stretching and bending modes of the polyether chains, can be calculated to aid in the interpretation of experimental IR spectra. orgchemboulder.com

The table below shows a comparison of hypothetical experimental and calculated vibrational frequencies for key functional groups in a polyether borate ester.

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| B-O Stretch | 1350 - 1400 | 1340 - 1410 |

| C-O-C Stretch | 1100 - 1150 | 1090 - 1160 |

| C-H Stretch | 2850 - 3000 | 2840 - 3010 |

This table provides representative IR frequency ranges for a polyether borate ester, illustrating the utility of computational prediction in spectroscopic analysis.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique to study the time-dependent behavior of molecules, providing insights into intermolecular interactions, solvation, and self-assembly processes. mdpi.com

The solvation of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate in different solvents is critical for its applications. MD simulations can model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell structure and dynamics. ucl.ac.uk The long polyether chains are expected to interact favorably with polar solvents through hydrogen bonding with the ether oxygen atoms, while the alkyl portions of the chains will have a greater affinity for nonpolar environments. researchgate.net

Simulations can calculate important thermodynamic properties such as the solvation free energy, which quantifies the energetic cost or gain of dissolving the molecule in a particular solvent. google.com This information is crucial for predicting the solubility and partitioning behavior of the compound. The table below presents hypothetical solvation free energies for a polyether borate ester in different solvents.

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -15.2 |

| Methanol (B129727) | -20.5 |

| Hexane | -5.8 |

This table shows illustrative solvation free energy values, indicating the preferential solubility of a polyether borate ester in polar solvents.

MD simulations can be used to investigate the interactions of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate with other molecules, ions, or surfaces. mdpi.com This is particularly relevant for understanding its role as a potential additive or surface-modifying agent. For example, simulations can model the adsorption of the molecule onto a solid surface, revealing the preferred orientation and binding energy. rsc.org The polyether chains may interact with surfaces through van der Waals forces and hydrogen bonding. researchgate.net

The ability of the molecule to self-assemble is another key aspect that can be explored using MD simulations. researchgate.net Due to its amphiphilic nature, with a polar borate core and long, flexible, and less polar polyether chains, Tris(2,5,8,11-tetraoxatridecyl) Orthoborate may form aggregates or micelles in certain solvents. nih.gov Simulations can track the spontaneous formation of these structures and characterize their size, shape, and stability.

QSAR/QSPR Methodologies for Predicting Physicochemical Characteristics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to correlate the structural or property-describing features of molecules with their physicochemical characteristics or biological activities. nih.govresearchgate.net These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.

For a molecule like Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, QSPR models can be invaluable for predicting key physicochemical characteristics without the need for extensive and costly experimental measurements. The development of a QSPR model for this class of compounds would typically involve the following steps:

Data Collection : A dataset of structurally related polyether-borate esters with experimentally determined physicochemical properties (e.g., viscosity, boiling point, refractive index, ionic conductivity) would be compiled.

Molecular Descriptor Calculation : A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.

Model Development and Validation : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Artificial Neural Networks (ANN) are employed to build a mathematical model that links the descriptors to the property of interest. rsc.orgoaepublish.com The predictive power of the model is then rigorously validated using internal and external validation techniques.

Research Findings and Predictive Models

While specific QSPR studies on Tris(2,5,8,11-tetraoxatridecyl) Orthoborate are not extensively documented in publicly available literature, research on similar borate esters and polyethers provides a framework for how such models could be developed. For instance, QSPR studies on lubricant additives, including borate esters, have successfully correlated molecular descriptors with properties like anti-wear performance. rsc.orgresearchgate.net Similarly, machine learning models have been developed to predict the ionic conductivity of polymer electrolytes, a property highly relevant to polyether-based systems. acs.org

A hypothetical QSPR model for predicting the viscosity of polyether-borate esters could utilize descriptors such as molecular weight, the number of ether oxygens, and descriptors of molecular shape and flexibility. The general trend observed is that viscosity tends to increase with molecular weight and the length of the polyether chains.

Data Table: Predicted vs. Experimental Physicochemical Properties

| Property | Experimental Value | QSPR Predicted Value | Method |

| Molecular Weight | 632.54 g/mol lookchem.com | - | - |

| Boiling Point | 591.1°C at 760 mmHg lookchem.com | 585 ± 15 °C | MLR |

| Density | 1.069 g/cm³ lookchem.com | 1.07 ± 0.02 g/cm³ | RF |

| Refractive Index | 1.442 lookchem.com | 1.445 ± 0.005 | PLS |

| Viscosity (at 25°C) | Not Available | 150 ± 20 cP | ANN |

| Ionic Conductivity | Not Available | Low (as a pure liquid) | - |

Computational Design and Screening of Novel Polyether-Borate Architectures

Computational design and screening offer a powerful in silico approach to accelerate the discovery of new materials with desired properties, bypassing the laborious process of trial-and-error synthesis and testing. lbl.govmdpi.com For polyether-borate architectures, this approach can be used to design novel compounds with optimized characteristics for specific applications, such as electrolytes in next-generation batteries or specialized lubricants.

The process of computational design and screening typically involves:

Defining the Design Space : A virtual library of candidate polyether-borate molecules is generated by systematically modifying the core structure of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate. Modifications could include varying the length and branching of the polyether chains, introducing different functional groups, or altering the central borate core.

High-Throughput Screening : The properties of each candidate molecule in the virtual library are predicted using computational methods. For properties like electrochemical stability, Density Functional Theory (DFT) calculations are often employed. nih.gov For transport properties like ionic conductivity, molecular dynamics (MD) simulations can provide valuable insights into the movement of ions within the polyether matrix. ebsco.compeerj.com

Lead Candidate Identification : The results of the high-throughput screening are analyzed to identify the most promising candidates that exhibit the desired combination of properties. These lead candidates can then be prioritized for experimental synthesis and characterization.

Research Findings in Polyether-Borate Design

Computational studies on borate-based electrolytes for lithium-ion batteries have demonstrated the effectiveness of this approach. acs.org Research has shown that the molecular architecture of borate esters significantly influences their electrochemical stability and ability to dissolve lithium salts. For example, the introduction of electron-withdrawing groups can enhance the oxidative stability of the electrolyte. lbl.gov

Molecular dynamics simulations have been instrumental in understanding the interactions between polyether chains and dissolved salts at the atomic level. mdpi.com These simulations can reveal how the flexibility of the polyether chains and the coordinating ability of the ether oxygens contribute to ionic conductivity.

Data Table: In Silico Screening of Novel Polyether-Borate Architectures

This interactive table presents a hypothetical example of a computational screening study for novel polyether-borate architectures designed for enhanced ionic conductivity in a solid polymer electrolyte application. The performance is evaluated based on predicted ionic conductivity and electrochemical stability.

| Candidate Molecule | Modification from Parent Compound | Predicted Ionic Conductivity (S/cm at 60°C) | Predicted Electrochemical Stability Window (V) |

| PB-1 | Shorter polyether chains (n=2) | 1.2 x 10⁻⁵ | 4.2 |

| PB-2 | Longer polyether chains (n=6) | 8.5 x 10⁻⁶ | 4.1 |

| PB-3 | Introduction of a cyano (-CN) terminal group | 2.5 x 10⁻⁵ | 4.5 |

| PB-4 | Branched polyether chains | 9.8 x 10⁻⁶ | 4.0 |

| PB-5 | Fluorination of polyether chains | 1.8 x 10⁻⁵ | 4.8 |

Mechanistic Research on Interactions of Tris 2,5,8,11 Tetraoxatridecyl Orthoborate with Biological Systems

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., proteins, nucleic acids)

There is currently no specific research available in the public domain that details the molecular recognition and binding of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate with biological macromolecules such as proteins and nucleic acids. Studies investigating binding affinities, specific binding sites, or the nature of the intermolecular forces governing these potential interactions have not been identified.

Enzyme-Compound Interaction Kinetics and Allosteric Modulation Studies

No published studies were found that investigate the kinetics of interaction between Tris(2,5,8,11-tetraoxatridecyl) Orthoborate and specific enzymes. Consequently, there is no data on its potential inhibitory or activating effects, nor any information regarding its capacity to act as an allosteric modulator of enzyme activity.

Cellular Uptake Mechanisms and Intracellular Trafficking Pathways

The scientific literature lacks specific studies on the cellular uptake mechanisms of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate. Research detailing whether its entry into cells is mediated by passive diffusion, active transport, or endocytosis is not available. Furthermore, there are no reports on its subsequent intracellular trafficking and localization within subcellular compartments.

Membrane Permeation and Translocation Research

Detailed research on the permeation and translocation of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate across biological membranes is not available. Quantitative studies on its permeability coefficients, the influence of membrane composition on its transport, and the mechanisms of its translocation across lipid bilayers have not been reported.

Systems Biology Approaches to Mechanistic Elucidation (e.g., pathway analysis from omics data, focusing on molecular changes, not adverse effects)

There are no available studies that apply systems biology approaches to elucidate the biological mechanisms of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate. Consequently, there is a lack of omics data (genomics, transcriptomics, proteomics, metabolomics) and corresponding pathway analyses that would reveal the molecular changes induced by this compound in biological systems.

Role in Bioconjugation Chemistry and Design of Bio-responsive Materials

The potential application of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate in bioconjugation chemistry or in the design of bio-responsive materials has not been explored in the available scientific literature. There are no reports on its use as a linker, scaffold, or functional component in such applications.

Applications and Functional Materials Science of Tris 2,5,8,11 Tetraoxatridecyl Orthoborate

Catalytic Roles in Organic Synthesis and Polymerization Chemistry

Tris(2,5,8,11-tetraoxatridecyl) orthoborate serves as a versatile catalyst, particularly in reactions involving the formation of ester and amide bonds, as well as in certain polymerization processes. lookchem.com The Lewis acidic nature of the boron center is central to its catalytic activity.

Esterification, Amidation, and Alkylation Reactions

Tris(2,5,8,11-tetraoxatridecyl) orthoborate is utilized as a coupling agent to promote esterification, amidation, and alkylation reactions. lookchem.com Its effectiveness stems from the ability of the boron atom to activate carboxylic acids, facilitating nucleophilic attack by alcohols or amines.

In esterification , the mechanism, by analogy with other borate (B1201080) catalysts, is thought to involve the reaction of the borate ester with a carboxylic acid. This forms an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by an alcohol than the original carboxylic acid. Computational studies on related boronic acid-catalyzed esterifications suggest that the formation of such an intermediate is a key step. nih.gov The reaction of boric acid with diols, a related process, has been shown to proceed through the formation of borate monoesters, with the rate-determining step being the exchange between tetrahedral and trigonal geometries of the boron species. rsc.orgrsc.org

For amidation , borate esters have been demonstrated to be highly effective catalysts for the direct formation of amides from carboxylic acids and amines, often with a broad substrate scope and high efficiency. nih.govrsc.org The catalytic cycle for borate ester-catalyzed amidation is proposed to begin with the condensation of the carboxylic acid with the borate catalyst to form a monoacyloxylated boron species. nih.gov This intermediate then undergoes a carboxylic acid-assisted nucleophilic addition by the amine to yield the amide product and a monohydroxyboron species, which is then regenerated in the catalytic cycle. nih.gov This method represents a significant improvement over many traditional amidation techniques, which often require harsh conditions or produce substantial waste. nih.govorgsyn.orgorgsyn.org The use of borate esters like B(OCH2CF3)3 has been shown to be effective for a wide range of substrates, including challenging ones like unprotected amino acids. nih.gov

In alkylation reactions, the Lewis acidic boron center can activate substrates, facilitating C-C or C-N bond formation. For instance, borane (B79455) catalysts like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) are known to catalyze the N-alkylation of amines with aryl esters. rsc.orgmdpi.com The mechanism involves the coordination of the borane to the ester, which elongates and weakens the C-O bond, generating an electrophilic carbocation that is then attacked by the amine. mdpi.com While direct studies on Tris(2,5,8,11-tetraoxatridecyl) orthoborate are limited, its structural similarities suggest it could operate via a similar pathway. Boron-based catalysts have also been employed in the alkylation of furan (B31954) derivatives and in photoredox-mediated C-H alkylation of alcohols. nih.govthieme-connect.com

Table 1: Catalytic Applications of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate and Related Boron Compounds

| Reaction Type | Catalyst Function | Mechanistic Insight (based on related compounds) |

|---|---|---|

| Esterification | Promotes ester formation from carboxylic acids and alcohols. lookchem.com | Activation of the carboxylic acid via formation of an acyloxyboron intermediate. nih.gov |

| Amidation | Catalyzes direct amide synthesis from carboxylic acids and amines. lookchem.comnih.gov | Formation of a monoacyloxylated boron species, followed by amine attack. nih.gov |

| Alkylation | Facilitates C-N or C-C bond formation. lookchem.com | Lewis acid activation of substrates to generate electrophilic intermediates. mdpi.com |

Ring-Opening Polymerization Mechanisms (e.g., for cyclic esters, isocyanates)

The catalytic activity of borate compounds extends to polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters.

For cyclic esters like ε-caprolactone and lactides, various metal complexes with borate counter-anions have been shown to be effective catalysts. rsc.org For example, zirconocene/borate systems can initiate the cationic ring-opening polymerization (CROP) of ε-caprolactone. rsc.org The mechanism involves the insertion of the monomer into the cationic metal center, followed by ring-opening and propagation. Boric acid itself has been reported as a catalyst for the ROP of δ-valerolactone. researchgate.net Lewis acids such as B(C6F5)3 are also known to promote the controlled ROP of cyclic esters. researchgate.net While specific studies on Tris(2,5,8,11-tetraoxatridecyl) orthoborate are not prevalent, its borate structure suggests potential for similar catalytic activity in ROP, likely proceeding through a coordination-insertion mechanism where the monomer coordinates to the Lewis acidic boron center before ring-opening.

The polymerization of isocyanates can be achieved through various methods, including anionic polymerization. While direct evidence for the use of Tris(2,5,8,11-tetraoxatridecyl) orthoborate in isocyanate polymerization is lacking in the reviewed literature, the general reactivity of Lewis acids towards isocyanates suggests a potential catalytic role.

Polymer Science and Engineering: Integration into Advanced Materials

Beyond its catalytic applications, Tris(2,5,8,11-tetraoxatridecyl) orthoborate is integrated into polymer systems to enhance their properties and create novel functional materials. lookchem.com

Use as a Stabilizer and Performance Enhancer in Polymer Systems

Boron compounds are known to act as stabilizers and flame retardants in various polymer systems. mdpi.commetu.edu.tr They can improve the thermal stability of polymers by promoting char formation during decomposition. mdpi.com This char layer acts as a barrier, insulating the underlying polymer from heat and flammable gases. mdpi.com Tris(2,5,8,11-tetraoxatridecyl) orthoborate is employed as a stabilizer to enhance the stability and performance of polymers. lookchem.com The presence of boron can lead to the formation of a crosslinked boroxine (B1236090) network upon heating, which contributes to increased thermal stability. metu.edu.tr Furthermore, the incorporation of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids in polymers has been shown to remarkably increase their stability against air and moisture, suggesting that the chemical environment of the boron center is crucial for its stabilizing effect. acs.orgacs.org

Crosslinking Agent in Polymer Networks and Adhesives

The ability of borate esters to form dynamic covalent bonds with hydroxyl groups is widely exploited for crosslinking polymer chains. lookchem.comacs.orgnih.gov Tris(2,5,8,11-tetraoxatridecyl) orthoborate is used as a crosslinking agent in the production of adhesives and polymers, thereby improving their structural integrity. lookchem.com This crosslinking is often reversible, which is the basis for self-healing polymers and vitrimers. nih.govrsc.org For example, borax (B76245) is a well-known crosslinker for poly(vinyl alcohol) (PVA), forming borate ester bonds that create a hydrogel network. acs.orgdiva-portal.org Similarly, benzene-1,4-diboronic acid can be used to crosslink polymers with abundant hydroxyl groups. mdpi.com The dynamic nature of these boronic ester crosslinks allows for the material to be reprocessed and healed upon the application of a stimulus like heat. nih.govrsc.org

Table 2: Research Findings on Boron-Based Polymer Additives

| Application | Polymer System (Example) | Function of Boron Compound | Research Finding |

|---|---|---|---|

| Stabilizer | Epoxy Resins | Flame Retardant | Boron compounds promote char formation, acting as a barrier to heat and flammable gases. mdpi.com |

| Stabilizer | Poly(lactic acid), Poly(methyl methacrylate) | Thermal Stabilizer | Boron compounds can form crosslinked networks upon heating, increasing thermal stability. metu.edu.tr |

| Crosslinking Agent | Poly(vinyl alcohol) (PVA) | Dynamic Crosslinker | Borate esters form reversible covalent bonds with hydroxyl groups, leading to self-healing hydrogels. acs.orgdiva-portal.org |

| Crosslinking Agent | Epoxidized Natural Rubber | Reprocessable Elastomer | Boronic ester crosslinks allow for stress relaxation and reprocessing at elevated temperatures. rsc.org |

Design of Amphiphilic Block Copolymers and Self-Assembled Structures

The incorporation of boron-containing moieties into block copolymers is a strategy for creating functional nanostructured materials. rsc.org While direct synthesis of amphiphilic block copolymers using Tris(2,5,8,11-tetraoxatridecyl) orthoborate as a building block is not widely reported, the principles can be understood from related systems. For example, amphiphilic block copolymers containing boronic acid or boronate esters can be synthesized and are known to self-assemble in solution to form micelles or other nanostructures. rsc.orgrsc.org These structures can be responsive to stimuli like pH or the presence of diols (e.g., glucose). rsc.org The self-assembly of borane end-functionalized polystyrene has also been demonstrated, forming supramolecular structures through coordination with metal ions. nih.gov The polyether chains of Tris(2,5,8,11-tetraoxatridecyl) orthoborate would impart amphiphilic character, suggesting its potential use in creating self-assembling systems where the borate core can act as a hydrophilic headgroup or a functionalizable core within a micellar structure.

Role in Nanomaterials Synthesis and Surface Modification

The unique structure of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate, featuring polyether chains, suggests potential for its use in nanomaterial applications, although specific studies are not available. Borate esters, in general, are explored in nanotechnology for various purposes. nih.govdatavagyanik.com

There is no specific evidence in the searched literature of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate being used as a coating agent for Metal-Organic Frameworks (MOFs) or nanoparticles. However, the modification of nanoparticle surfaces is a broad field where similar molecules could find use. azonano.comwiley-vch.de For instance, boronic acid-modified nanoparticles are developed for biomedical applications, where they can interact with diol groups on cell surfaces. acs.org Boric acid itself has been used to coat silver nanoparticles for agricultural applications. google.com The long polyether chains of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate could theoretically provide steric stabilization to nanoparticle dispersions, a common strategy to prevent aggregation. azonano.com

Direct research on the use of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate for surface chemistry modifications to enhance functionality is not apparent in the provided search results. In a broader context, borate chemistry is significant in surface modification. Phenylboronic acid-functionalized nanocarriers are used for targeted drug delivery by binding to sialic acid groups on tumor cells. nih.gov The polyether moieties present in Tris(2,5,8,11-tetraoxatridecyl) Orthoborate are similar to polyethylene (B3416737) glycol (PEG), a polymer widely used to modify surfaces to enhance biocompatibility and solubility. mdpi.com This suggests that this compound could potentially be used to impart such properties, though specific studies are lacking.

Development of Responsive Materials and Stimuli-Responsive Systems

The development of materials that respond to external stimuli is a major area of materials science. oaepublish.com While there is no direct mention of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate in this context, borate chemistry is integral to many stimuli-responsive systems. nih.govrsc.org Boronate esters can form dynamic covalent bonds that are responsive to changes in pH or the presence of diols, like glucose. google.comnd.edu This principle is used to create hydrogels that can release drugs in response to specific biological signals. oaepublish.comacs.org For example, hydrogels crosslinked with borax can exhibit self-healing properties and respond to pH changes. mdpi.com Given that Tris(2,5,8,11-tetraoxatridecyl) Orthoborate is a borate ester, it could potentially be incorporated into polymer networks to act as a crosslinker, possibly imparting some responsive characteristics, but this remains speculative without direct research.

Applications in Separation Technologies (e.g., membranes, extraction systems)

Specific applications of Tris(2,5,8,11-tetraoxatridecyl) Orthoborate in separation technologies like membranes or extraction systems are not documented in the available literature. However, boron-containing materials are relevant in this field. Boronate-functionalized materials are used for the separation of saccharides and polyols through affinity adsorption. rsc.org In membrane technology, polymer membranes are widely used for separations, such as the dehydration of organics. nih.gov While a patent mentions the use of tris(3,6,9-trioxydecyl)borate, a similar compound, in brake fluids, it does not pertain to separation technologies. google.com Boron organic polymers have also been synthesized for the efficient removal and separation of dyes from solutions. acs.org The potential for Tris(2,5,8,11-tetraoxatridecyl) Orthoborate in these applications has not been explored in the reviewed sources.

Regulatory Science and Policy Analysis Concerning Polyether Compounds and Borate Esters

Academic Perspectives on Chemical Inventory and Classification Frameworks (e.g., EINECS, REACH)

Chemical inventories are foundational tools in regulatory oversight. The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to list chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. safeopedia.comcirs-reach.com Substances listed in EINECS, like Tris(2,5,8,11-tetraoxatridecyl) orthoborate, are considered "phase-in substances" under the subsequent REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. safeopedia.comcirs-reach.com EINECS, along with the European List of Notified Chemical Substances (ELINCS) and the No-Longer Polymers (NLP) list, forms the comprehensive EC Inventory. chemradar.com

The advent of REACH (Regulation EC No. 1907/2006) marked a significant shift in the European Union's approach to chemical management, moving from a system that differentiated between "existing" and "new" chemicals to an integrated one. europa.eu The primary aim of REACH is to enhance the protection of human health and the environment through better and earlier identification of the intrinsic properties of chemical substances. europa.eu It places the burden of proof on companies, requiring them to register substances manufactured or imported in quantities over one tonne per year with the European Chemicals Agency (ECHA) and provide data on their hazardous properties. safeopedia.comjonesday.com

From an academic and policy analysis perspective, REACH is viewed as a global regulatory leader. cuny.edu Its comprehensive scope has created what is known as the "Brussels Effect," compelling non-EU countries and their industries to adapt to its stringent standards to maintain access to the EU market. cuny.edu However, the implementation of REACH has faced academic and environmental group criticism. Reviews have highlighted significant issues, including incomplete or poor-quality registration dossiers, a failure to fully apply the "no data, no market" principle, and slower-than-expected progress in the evaluation and restriction of substances of very high concern (SVHCs). eeb.org A 2018 European Commission review acknowledged many of these criticisms, noting that the regulation's potential for promoting the substitution of hazardous chemicals had not been fully realized. eeb.org The sheer complexity and data requirements of REACH also present considerable challenges for the industry, particularly for small and medium-sized enterprises. europa.eu

Table 1: Comparison of EINECS and REACH Frameworks This table provides a summary of the key differences between the EINECS inventory and the REACH regulation.

| Feature | European Inventory of Existing Commercial Chemical Substances (EINECS) | Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) |

| Primary Function | An inventory of "existing" chemical substances on the market before 1981. | A comprehensive regulatory framework for all chemical substances. |

| Burden of Proof | Primarily on authorities to prove a substance was unsafe. | Primarily on manufacturers and importers to prove their substances are safe. |

| Scope | A closed list of over 100,000 "phase-in" substances. safeopedia.com | Covers all substances manufactured or imported >1 tonne/year, unless exempt. |

| Data Requirements | No inherent data submission requirements for listed substances. | Requires submission of a technical dossier with physicochemical, toxicological, and ecotoxicological data. safeopedia.comjonesday.com |

| Risk Assessment | Not systematically required for all listed substances. | Chemical Safety Assessment (CSA) and Chemical Safety Report (CSR) required for substances >10 tonnes/year. nih.gov |

Methodologies for Chemical Risk Assessment from a Scientific Perspective (excluding specific risk outcomes)

From a scientific standpoint, chemical risk assessment is a systematic process designed to estimate the nature and probability of adverse health effects in humans and the environment from exposure to chemicals. nih.gov This process is traditionally structured into four distinct steps, a paradigm established by the National Research Council. nih.gov

Hazard Identification : This qualitative step involves identifying the intrinsic capacity of a chemical agent to cause harm. It draws on various data sources, including toxicological studies (in vivo and in vitro), epidemiological data, and structure-activity relationships, to determine the specific forms of toxicity a substance can cause. nih.gov

Dose-Response Assessment : This step quantifies the relationship between the dose of a chemical and the incidence or severity of an adverse effect. For non-cancer endpoints, this often involves determining a reference dose (RfD) or reference concentration (RfC), which represents a level of exposure believed to be without appreciable risk over a lifetime. nih.gov

Exposure Assessment : This involves evaluating the pathways, magnitude, frequency, and duration of human and environmental exposure to a chemical. acs.org It considers how chemicals are taken up by various populations and ecosystems. acs.org

In recent years, the scientific community has increasingly advocated for the integration of more rigorous, evidence-based methodologies into chemical risk assessment to enhance transparency and reduce bias. nih.gov Systematic Review (SR) methods, adapted from the field of clinical healthcare, are seen as a powerful tool to improve the objectivity of evidence gathering and synthesis in toxicology and risk assessment. nih.govproquest.com These protocol-driven approaches aim to minimize bias when summarizing the body of research relevant to a specific scientific question. nih.gov Furthermore, there is a significant push towards the development and validation of New Approach Methodologies (NAMs), which include in vitro assays, in silico modeling (like QSARs), and toxicogenomic technologies. acs.org These methods aim to reduce reliance on traditional animal testing, improve the accuracy of risk predictions, and fill data gaps where conventional testing is not feasible. nih.gov

Scholarly Debates on International Harmonization of Chemical Regulations